molecular formula C7H4BrFO B121081 3-Bromo-2-fluorobenzaldehyde CAS No. 149947-15-9

3-Bromo-2-fluorobenzaldehyde

Cat. No. B121081
Key on ui cas rn: 149947-15-9
M. Wt: 203.01 g/mol
InChI Key: OUAZPCKRSSEQKB-UHFFFAOYSA-N
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Patent
US09242967B2

Procedure details

To a solution of 2-bromothiazole (0.088 mL, 0.985 mmol) in THF (2.99 mL) cooled to 0° C. was added isopropylmagnesium chloride (0.493 mL, 0.985 mmol). After 50 min, 3-bromo-2-fluorobenzaldehyde (0.200 g, 0.985 mmol) was added. The reaction mixture was allowed to warm to room temperature overnight. After 12 hr, the reaction was quenched with saturated aqueous NH4Cl. The reaction mixture was diluted with CH2Cl2. The layers were separated. The aqueous phase was extracted with CH2Cl2 (2×). The organic phases were combined, dried over Na2SO4, filtered, and concentrated to afford the title compound as a brown liquid.
Quantity
0.088 mL
Type
reactant
Reaction Step One
Name
Quantity
2.99 mL
Type
solvent
Reaction Step One
Quantity
0.493 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C([Mg]Cl)(C)C.[Br:12][C:13]1[C:14]([F:21])=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH:16]=[O:17]>C1COCC1>[Br:12][C:13]1[C:14]([F:21])=[C:15]([CH:16]([C:2]2[S:3][CH:4]=[CH:5][N:6]=2)[OH:17])[CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0.088 mL
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
2.99 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.493 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=CC1)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 12 hr
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated aqueous NH4Cl
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2 (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)C(O)C=1SC=CN1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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